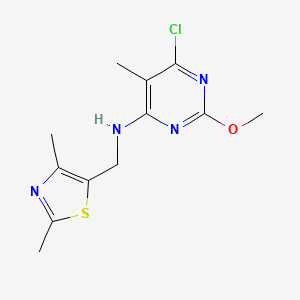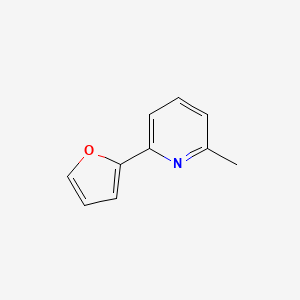
2-Furan-2-yl-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furan-2-yl-6-methylpyridine is a heterocyclic aromatic compound that features both a furan ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furan-2-yl-6-methylpyridine typically involves the coupling of furan and pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the furan and pyridine rings . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furan-2-yl-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are frequently employed.
Major Products:
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated furans and pyridines, as well as various substituted derivatives.
Applications De Recherche Scientifique
2-Furan-2-yl-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Furan-2-yl-6-methylpyridine involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the pyridine ring can act as a hydrogen bond acceptor. These interactions enable the compound to bind to specific enzymes, receptors, or other biomolecules, thereby modulating their activity and function .
Comparaison Avec Des Composés Similaires
2-Furan-2-ylpyridine: Lacks the methyl group on the pyridine ring.
6-Methylpyridine: Does not contain the furan ring.
2-Furan-2-yl-3-methylpyridine: Has the methyl group on a different position of the pyridine ring.
Uniqueness: 2-Furan-2-yl-6-methylpyridine is unique due to the specific positioning of the furan and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propriétés
Numéro CAS |
208110-84-3 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-(furan-2-yl)-6-methylpyridine |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-5-9(11-8)10-6-3-7-12-10/h2-7H,1H3 |
Clé InChI |
BWJOGXQUNXCUJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


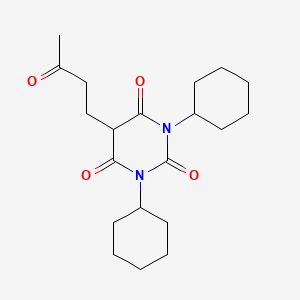
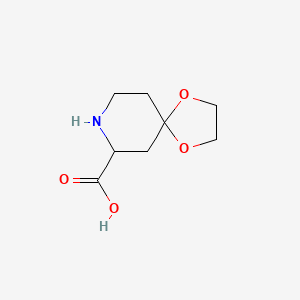

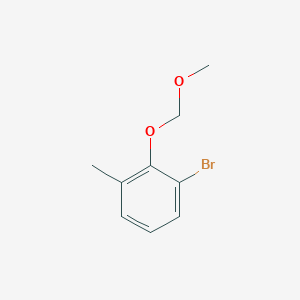
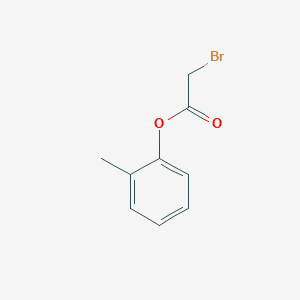

![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)
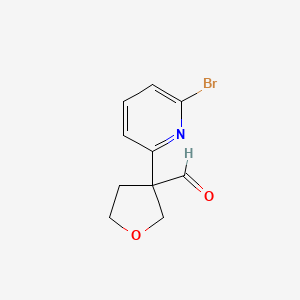


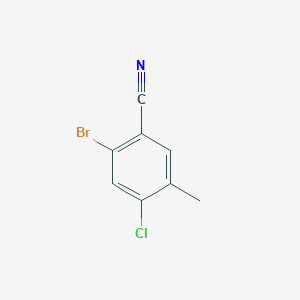
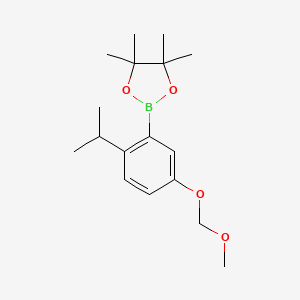
![1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B13934849.png)
